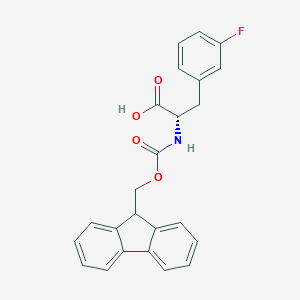

Fmoc-3-fluoro-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370320 | |

| Record name | Fmoc-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-68-8 | |

| Record name | Fmoc-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-L-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Analytical Scientist's Guide to Fmoc-3-fluoro-L-phenylalanine: A Multi-technique Approach to Structure Elucidation

Introduction: The Significance of Fluorine in Peptide Science

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of fluorine atoms into amino acid scaffolds has emerged as a powerful tool for modulating the physicochemical and biological properties of peptides.[1] The unique electronic nature of fluorine, being the most electronegative element, can profoundly influence a peptide's conformation, metabolic stability, hydrophobicity, and binding affinity to its biological target.[2][3] Fmoc-3-fluoro-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is a key building block in this endeavor.[4] Its application in solid-phase peptide synthesis (SPPS) allows for the precise introduction of a fluorinated aromatic residue, opening avenues for the development of novel therapeutics with enhanced pharmacological profiles.[5]

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. As a self-validating system, the protocols and data interpretation strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with the expertise to confidently confirm the identity and purity of this critical reagent. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining not just the "how" but the fundamental "why" behind each experimental choice.

Physicochemical Properties

A foundational understanding of the basic properties of this compound is paramount before embarking on its detailed structural analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀FNO₄ | [6][7] |

| Molecular Weight | 405.42 g/mol | [6][7] |

| CAS Number | 198560-68-8 | [6][7] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 150 - 161 °C | [3] |

| Optical Rotation | [α]D²⁰ = -40 to -46º (c=1 in DMF) | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the unambiguous structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within this compound. For a comprehensive analysis, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

The following data is predicted based on the known spectral characteristics of the Fmoc protecting group, the phenylalanine backbone, and the influence of a fluorine substituent on an aromatic ring.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.8 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift. |

| ~7.90 | d | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |

| ~7.70 | t | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |

| ~7.42 | t | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |

| ~7.33 | t | 2H | Fmoc aromatic | Protons on the fluorenyl ring system of the Fmoc group. |

| ~7.30 - 7.10 | m | 4H | 3-F-Phe aromatic | The aromatic protons of the 3-fluorophenyl ring will appear as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F couplings. |

| ~4.30 | m | 1H | α-CH | The alpha-proton is coupled to the beta-protons and the amide proton. |

| ~4.25 | m | 3H | Fmoc-CH, Fmoc-CH₂ | The methine and methylene protons of the Fmoc group. |

| ~3.10 | m | 2H | β-CH₂ | The diastereotopic beta-protons are coupled to the alpha-proton, appearing as a multiplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer for optimal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the fluorine atom will result in characteristic carbon-fluorine couplings (J-couplings).

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~173.5 | s | -COOH | The carbonyl carbon of the carboxylic acid. |

| ~162.0 | d, ¹JCF ≈ 245 Hz | C-3 (ipso-carbon) | The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant. |

| ~156.0 | s | Fmoc C=O | The carbonyl carbon of the Fmoc protecting group. |

| ~143.8 | s | Fmoc aromatic (quaternary) | Quaternary carbons of the fluorenyl ring system. |

| ~140.7 | s | Fmoc aromatic (quaternary) | Quaternary carbons of the fluorenyl ring system. |

| ~138.0 | d, ³JCF ≈ 8 Hz | C-1 (ipso-carbon) | The ipso-carbon of the phenyl ring attached to the alanine backbone. |

| ~130.5 | d, ³JCF ≈ 8 Hz | C-5 | Aromatic carbon meta to the fluorine. |

| ~127.8 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |

| ~127.2 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |

| ~125.3 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |

| ~124.5 | d, ²JCF ≈ 18 Hz | C-2 or C-4 | Aromatic carbons ortho to the fluorine. |

| ~120.2 | s | Fmoc aromatic | Aromatic carbons of the fluorenyl ring system. |

| ~115.0 | d, ²JCF ≈ 21 Hz | C-4 or C-2 | Aromatic carbons ortho to the fluorine. |

| ~114.5 | d, ⁴JCF ≈ 2 Hz | C-6 | Aromatic carbon para to the fluorine. |

| ~65.7 | s | Fmoc-CH₂ | The methylene carbon of the Fmoc group. |

| ~55.0 | s | α-CH | The alpha-carbon of the amino acid. |

| ~46.7 | s | Fmoc-CH | The methine carbon of the Fmoc group. |

| ~37.0 | s | β-CH₂ | The beta-carbon of the amino acid. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Use a 125 MHz (or corresponding field strength) NMR spectrometer.

-

Tune the carbon probe and shim the instrument.

-

-

Data Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus. The chemical shift is highly dependent on the electronic environment.

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -113 | m | The fluorine atom on the aromatic ring will be coupled to the ortho and meta protons, resulting in a multiplet. The chemical shift is typical for a fluorine atom on a benzene ring. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a fluorine probe or a broadband probe that can be tuned to the ¹⁹F frequency.

-

Tune the probe to the ¹⁹F frequency and shim the instrument.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum.

-

A reference compound, such as trifluorotoluene, may be used as an external standard.

-

-

Data Processing:

-

Process the FID as with other NMR experiments.

-

Reference the spectrum appropriately.

-

NMR data collectively confirms the structure.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass Spectrometry Data

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 406.14. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 404.13. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₂₄H₂₀FNO₄) with high accuracy.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing key structural information. Common fragmentation pathways for Fmoc-protected amino acids include:

-

Loss of the Fmoc group: A characteristic loss of the fluorenylmethoxy group (C₁₄H₁₀O) or the entire Fmoc group as dibenzofulvene (C₁₄H₁₀) is expected.

-

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus.

-

Backbone fragmentation: Cleavage along the amino acid backbone, leading to characteristic b and y ions.

-

References

- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 6. hmdb.ca [hmdb.ca]

- 7. L -Fmoc-3-fluorophenylalanine 198560-68-8 [sigmaaldrich.com]

A Comprehensive Technical Guide to Fmoc-3-fluoro-L-phenylalanine in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Peptide Therapeutics

In the landscape of modern drug development, the pursuit of enhanced therapeutic profiles for peptide-based drugs is a constant endeavor. The strategic incorporation of non-canonical amino acids is a powerful tool to modulate the biological activity, stability, and conformational properties of peptides.[1][2] Among these, fluorinated amino acids have garnered significant attention. The substitution of hydrogen with fluorine, an element of similar size but high electronegativity, can profoundly influence a molecule's properties, including its acidity, hydrophobicity, and metabolic stability, without introducing significant steric bulk.[2]

This guide provides an in-depth examination of Fmoc-3-fluoro-L-phenylalanine, a key building block in the synthesis of fluorinated peptides. We will explore its fundamental properties, its application in solid-phase peptide synthesis (SPPS), and the unique advantages conferred by the fluorine atom on the resulting peptides. This document serves as a technical resource for researchers aiming to leverage the unique characteristics of this compound in their drug discovery and development programs.

Core Compound Profile: this compound

The Chemical Abstracts Service (CAS) number for this compound is 198560-68-8 .[3][4][5] This derivative of the amino acid phenylalanine is protected at the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that is central to many solid-phase peptide synthesis strategies.[3][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 198560-68-8 | [3][4][5] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [3][4] |

| Molecular Weight | 405.4 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 150 - 161 °C | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Optical Rotation | [a]D²⁰ = -40 to -46 º (c=1 in DMF) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

| Synonyms | Fmoc-L-Phe(3-F)-OH, Fmoc-m-fluoro-L-Phe-OH | [3] |

The Role of 3-Fluorophenylalanine in Peptide Science

The introduction of a fluorine atom at the meta-position of the phenylalanine side chain has profound implications for the resulting peptide's structure and function.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, which can increase the resistance of the peptide to enzymatic degradation, thereby prolonging its in vivo half-life.[1]

-

Modulation of Receptor Binding : The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring. This can influence crucial interactions, such as π-π stacking and cation-π interactions, which are often involved in receptor binding. This allows for the fine-tuning of binding affinity and selectivity for different receptor subtypes.[1]

-

Conformational Control : The steric and electronic properties of the fluorinated side chain can influence the local conformation of the peptide backbone, potentially stabilizing bioactive conformations.

-

¹⁹F NMR Probe : The unique ¹⁹F NMR signature of the fluorinated phenyl ring provides a sensitive and non-invasive probe for studying peptide conformation and its interactions with biological targets.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[3][7] This method allows for the stepwise assembly of a peptide chain on an insoluble resin support.[6][8]

Experimental Workflow: The SPPS Cycle

The following diagram illustrates the fundamental steps of a single amino acid incorporation cycle in Fmoc-SPPS.

Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Detailed Experimental Protocol

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual SPPS. This protocol should be adapted based on the specific sequence, scale, and resin used.

1. Resin Swelling:

- Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes, then drain the solution.

- Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[1]

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

- Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to pre-activate it for 2-5 minutes.[1]

- Add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the mixture for 1-2 hours to allow for complete coupling.

- Note: Due to the electron-withdrawing nature of the fluorine atoms, coupling of fluorinated amino acids may be slower than standard amino acids. It is advisable to monitor the coupling reaction (e.g., using a Kaiser test). If the coupling is incomplete, a second coupling step may be necessary.[1]

4. Washing:

- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers. The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated peptides. Its incorporation can lead to peptides with enhanced metabolic stability, modulated receptor binding affinities, and other favorable pharmacological properties.[3][7] A thorough understanding of its properties and the nuances of its use in SPPS is essential for researchers in medicinal chemistry and drug development who aim to design and synthesize novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. This compound | CAS 198560-68-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Automated Peptide Synthesizers [peptidemachines.com]

Molecular weight of Fmoc-3-fluoro-L-phenylalanine

An In-Depth Technical Guide to Fmoc-3-fluoro-L-phenylalanine: Properties, Synthesis, and Applications

Abstract

This compound is a synthetic amino acid derivative that has become an invaluable tool for researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom onto the meta position of the phenylalanine side chain imparts unique stereoelectronic properties that can significantly enhance the metabolic stability, binding affinity, and conformational characteristics of synthetic peptides. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of the causal mechanisms behind its utility in modern medicinal chemistry and materials science.

Core Physicochemical Properties

Nα-(9-Fluorenylmethoxycarbonyl)-3-fluoro-L-phenylalanine, commonly abbreviated as Fmoc-L-Phe(3-F)-OH, is a crystalline solid at room temperature.[1] Its foundational properties are critical for its handling, storage, and application in synthesis. The Fmoc protecting group allows for its direct use in the well-established Fmoc-based solid-phase peptide synthesis strategy.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 405.42 g/mol | [1][3] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1][2][4][5] |

| CAS Number | 198560-68-8 | [1][2][4][5] |

| Appearance | White to off-white powder | [4][6] |

| Purity | ≥98% (by HPLC) | [4] |

| Melting Point | 150 - 161 °C | [4] |

| Optical Rotation | [α]D²⁰ = -40 to -46º (c=1 in DMF) | [4] |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CH₃CN | [4][7] |

| Storage Conditions | 2-8°C, desiccated | [1] |

| Synonyms | Fmoc-L-Phe(3-F)-OH, Fmoc-m-fluoro-L-Phe-OH | [1][4][5] |

The Scientific Rationale for Fluorination in Peptide Design

The introduction of fluorine into amino acids is not merely an atomic substitution; it is a strategic decision rooted in physical organic chemistry to modulate biological activity. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This unique combination allows it to act as a "subtle mimic" of hydrogen while profoundly altering the electronic properties of the C-F bond and adjacent functional groups.

Causality Behind Fluorine's Impact:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to enzymatic cleavage by cytochrome P450 oxidases. Placing fluorine at positions susceptible to metabolic hydroxylation, such as the aromatic ring of phenylalanine, can significantly increase the in vivo half-life of a peptide therapeutic.

-

Conformational Control: The electronegative fluorine atom can engage in non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with the peptide backbone. These interactions can restrict the conformational freedom of the amino acid side chain, promoting specific secondary structures (e.g., β-turns or helices) that may be critical for receptor binding.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine on the phenyl ring lowers the pKa of nearby acidic or basic groups, which can influence receptor-ligand interactions and membrane permeability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonding (with backbone N-H groups) or interactions with aromatic residues. This can lead to a significant increase in the binding affinity and specificity of the peptide.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in Fmoc-based SPPS.[1][7] This methodology involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc group is stable to the coupling conditions but is readily cleaved by a mild base, typically piperidine, allowing for the sequential elongation of the peptide.

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure technical accuracy and reproducibility. Each stage includes checkpoints and validation steps, creating a self-validating workflow from synthesis to final product analysis.

Protocol 4.1: Single Coupling of this compound

This protocol describes the manual incorporation of one residue onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 eq. relative to resin loading)

-

HBTU (2.9 eq.) or HATU (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser Test Kit

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Pre-activation of Amino Acid: In a separate vial, dissolve this compound and HBTU/HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Expert Insight: Pre-activation is crucial as it converts the carboxylic acid into a more reactive O-acylisourea active ester. This intermediate is highly susceptible to nucleophilic attack by the resin's free amine, leading to rapid and efficient peptide bond formation while minimizing the risk of racemization.

-

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

-

Validation - Kaiser Test: Take a small sample of the resin beads and perform a Kaiser test.

-

Positive Result (Blue Beads): Indicates incomplete coupling (free amines are present). Recouple by repeating steps 2-4.

-

Negative Result (Yellow/Clear Beads): Indicates successful and complete coupling. The synthesis can proceed to the next deprotection/coupling cycle.

-

Protocol 4.2: Final Peptide Cleavage, Purification, and Validation

This protocol describes the process after the final amino acid has been coupled.

Materials:

-

Fully synthesized, N-terminally protected peptide-on-resin

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Safety Warning: TFA is highly corrosive. Always work in a certified fume hood with appropriate personal protective equipment (PPE).

-

-

Cold diethyl ether

-

Acetonitrile (ACN) and Water (HPLC-grade) with 0.1% TFA

-

Reverse-Phase HPLC system

-

Mass Spectrometer (e.g., ESI-MS)

Methodology:

-

Final Fmoc Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly as described in Protocol 4.1, Step 4.

-

Resin Preparation: Dry the washed resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Add the cold TFA cleavage cocktail to the dried resin. Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to trap reactive cations generated during the cleavage of other side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add this solution dropwise to a 50 mL tube of ice-cold diethyl ether. The peptide will precipitate as a white solid.

-

Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Purification (Trustworthiness Step): Dissolve the crude peptide pellet in a minimal amount of ACN/water. Purify the peptide using preparative reverse-phase HPLC. Collect fractions corresponding to the major peak.

-

Validation (Authoritative Grounding):

-

Purity Analysis: Analyze an aliquot of the purified fraction by analytical RP-HPLC to confirm purity (>95% is standard for research use).

-

Identity Confirmation: Submit the purified sample for mass spectrometry analysis. The observed molecular weight must match the calculated theoretical mass of the 3-fluoro-L-phenylalanine-containing peptide. This step provides unequivocal proof of identity.

-

Impact of Fluorine Position on Macromolecular Properties

Recent research has demonstrated that the specific placement of the fluorine atom on the phenylalanine ring can have dramatic and non-obvious effects on the resulting material's properties. A study comparing single-fluorinated Fmoc-phenylalanine derivatives found that subtle positional changes significantly impact self-assembly kinetics, nanostructure morphology, and biological performance.[8] For instance, while some fluorinated derivatives form stable hydrogels, others may not.[8] Specifically, Fmoc-3-F-Phe was shown to form a hydrogel with a very high storage modulus, indicating strong mechanical properties, achieving this state much faster than other isomers.[8] This highlights that the choice of this compound over its 2-fluoro or 4-fluoro counterparts can be a critical design choice for researchers in biomaterials seeking specific self-assembly and mechanical characteristics.[8]

Conclusion

This compound is a sophisticated chemical tool that offers more than just a simple building block for peptide synthesis. Its true value lies in the predictable, yet powerful, modulatory effects of the fluorine atom. By understanding the core physicochemical properties and applying robust, self-validating synthesis protocols, researchers can leverage this unique amino acid to create novel peptides with enhanced stability, controlled conformation, and improved biological activity. The continued exploration of fluorinated amino acids is a testament to the power of strategic atomic substitution in the rational design of next-generation therapeutics and advanced biomaterials.

References

- 1. L -Fmoc-3-fluorophenylalanine 198560-68-8 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. FMOC-(S)-3-AMINO-3-(3-FLUORO-PHENYL)-PROPIONIC ACID | 507472-14-2 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS 198560-68-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Effects of Incorporating 3-Fluoro-L-phenylalanine into Peptides

Introduction: The Strategic Advantage of Fluorination in Peptide Science

In the landscape of modern drug discovery and biomaterial engineering, the quest for enhanced molecular properties is perpetual. Peptide-based therapeutics, in particular, hold immense promise due to their high specificity and potency. However, their widespread application is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility. The strategic incorporation of non-canonical amino acids has emerged as a powerful tool to overcome these challenges, with fluorinated amino acids standing out for their unique ability to modulate biological and physicochemical properties.[1][2][3]

Fluorine, being the most electronegative element, imparts a profound inductive effect when incorporated into an amino acid side chain.[1][3] This seemingly subtle substitution of a hydrogen atom with fluorine can dramatically alter a peptide's hydrophobicity, conformational preferences, and resistance to enzymatic degradation.[4][5] This guide focuses on the incorporation of 3-fluoro-L-phenylalanine, a fluorinated analog of phenylalanine, and provides an in-depth exploration of its biological consequences and therapeutic potential.

Part 1: The Physicochemical Impact of 3-Fluoro-L-phenylalanine Incorporation

The introduction of a fluorine atom at the meta position of the phenylalanine ring introduces a range of unique physicochemical properties that are the foundation of its biological effects.

Altered Hydrophobicity and Lipophilicity

Fluorination is known to increase the lipophilicity of molecules, a property that can enhance membrane permeability and cellular uptake.[6] The carbon-fluorine bond is highly polarized, yet the small van der Waals radius of fluorine allows it to mimic hydrogen sterically. This unique combination of properties can lead to more favorable interactions with hydrophobic pockets in target proteins.[7]

Modulation of Aromatic Interactions

The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring of phenylalanine. This modification directly influences cation-π and π-π stacking interactions, which are crucial for molecular recognition and protein stability.[5][7][8] The strategic placement of 3-fluoro-L-phenylalanine can therefore be used to fine-tune peptide-protein interactions with high precision.

Enhanced Metabolic Stability

A primary challenge in the development of peptide-based drugs is their rapid degradation by proteases. The strong carbon-fluorine bond can sterically hinder enzymatic cleavage at or near the site of modification, thereby increasing the peptide's in vivo half-life.[5][9][10]

Part 2: Structural Consequences of 3-Fluoro-L-phenylalanine in Peptides

The incorporation of 3-fluoro-L-phenylalanine can have a significant impact on the secondary and tertiary structure of peptides, which in turn dictates their biological function.

Influence on Peptide Conformation

The electronic and steric properties of the 3-fluorophenyl group can influence the local and global conformation of a peptide.[10] This can be leveraged to stabilize specific secondary structures, such as α-helices or β-sheets, which are often critical for biological activity.

Probing Structure with ¹⁹F NMR

The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] ¹⁹F NMR can be used to study peptide conformation, dynamics, and interactions with binding partners without the need for larger, more disruptive labels.[10] This technique provides invaluable insights into the structural biology of fluorinated peptides.

Part 3: Biological and Therapeutic Applications

The unique properties conferred by 3-fluoro-L-phenylalanine have been exploited in various areas of drug discovery and protein engineering.

Modulation of Receptor Binding and Enzyme Inhibition

The ability to fine-tune aromatic interactions makes 3-fluoro-L-phenylalanine a valuable tool for modulating the binding affinity and selectivity of peptides for their target receptors.[11] For instance, the substitution of phenylalanine with 3,5-difluorophenylalanine in somatostatin analogs has been shown to significantly alter their binding affinity for different somatostatin receptor subtypes.[10][11] Similarly, fluorinated amino acids have been instrumental in the design of potent enzyme inhibitors.[4]

Enhanced Cellular Uptake

The increased lipophilicity of peptides containing 3-fluoro-L-phenylalanine can lead to improved cellular penetration.[12] This is a critical advantage for the development of therapeutics that need to reach intracellular targets.

Tumor Imaging and Therapy

Radiolabeled versions of fluorinated amino acids, such as ³-L-[¹⁸F]fluorophenylalanine, are being investigated as PET tracers for tumor imaging.[13] These tracers can be taken up by cancer cells through amino acid transporters, allowing for the visualization of tumors.[13] Furthermore, the enhanced stability and cell-penetrating properties of peptides containing 3-fluoro-L-phenylalanine make them promising candidates for the development of targeted cancer therapies.[6][14]

Part 4: Experimental Protocols and Methodologies

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Fluoro-L-phenylalanine

The incorporation of 3-fluoro-L-phenylalanine into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][10]

Workflow for SPPS of a 3-Fluoro-L-phenylalanine containing peptide:

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating 3-fluoro-L-phenylalanine.

Detailed Protocol:

-

Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF with a base like DIPEA (6 equivalents).

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Note: For the coupling of Fmoc-3-fluoro-L-phenylalanine-OH, a longer coupling time or a double coupling may be beneficial to ensure complete reaction due to potential steric hindrance.[10]

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.[10]

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Biophysical Characterization

Table 1: Techniques for Biophysical Characterization of Peptides Containing 3-Fluoro-L-phenylalanine

| Technique | Purpose | Key Insights |

| Circular Dichroism (CD) Spectroscopy | To determine the secondary structure content (α-helix, β-sheet, random coil). | Provides information on how the incorporation of 3-fluoro-L-phenylalanine affects the overall peptide conformation. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | To probe the local environment of the fluorine atom. | Offers detailed structural and dynamic information at the site of fluorination and can be used to study binding interactions.[9][10] |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding interactions (K_d, ΔH, ΔS). | Quantifies the impact of fluorination on the binding affinity and thermodynamics of peptide-target interactions. |

| Differential Scanning Fluorimetry (DSF) | To assess the thermal stability of the peptide or a peptide-protein complex. | Measures changes in the melting temperature (T_m) to evaluate the stabilizing or destabilizing effects of fluorination. |

Biological Assays

Diagram of a Receptor Binding Assay Workflow:

Caption: Workflow for a competitive receptor binding assay to evaluate the affinity of a 3-fluoro-L-phenylalanine containing peptide.

Metabolic Stability Assay Protocol:

-

Incubation: Incubate the peptide containing 3-fluoro-L-phenylalanine with liver microsomes or plasma.

-

Time Points: At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.

-

Half-life Calculation: Determine the in vitro half-life (t_½) of the peptide.

Part 5: Future Directions and Conclusion

The incorporation of 3-fluoro-L-phenylalanine into peptides has proven to be a highly effective strategy for enhancing their therapeutic potential.[6] Future research will likely focus on exploring the effects of incorporating this and other fluorinated amino acids into a wider range of peptide scaffolds and protein domains. The continued development of synthetic methodologies and biophysical techniques will further empower researchers to rationally design fluorinated peptides with tailored biological activities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced cellular uptake and metabolic stability of lipo-oligoarginine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to Leveraging Fmoc-3-fluoro-L-phenylalanine in ¹⁹F NMR Spectroscopy for Advanced Protein Analysis and Drug Discovery

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful, high-sensitivity technique for elucidating the structure, dynamics, and interactions of biomolecules.[1][2][3][4][5] The strategic incorporation of fluorine atoms into proteins provides a unique observational window, free from the background signals that complicate proton NMR.[1][6] This guide focuses on the application of Fmoc-3-fluoro-L-phenylalanine, a commercially available and versatile building block, for site-specific labeling of peptides and proteins.[7][8][9] We will explore the underlying principles that make the ¹⁹F nucleus an exceptional probe, provide detailed methodologies for its incorporation via solid-phase peptide synthesis, and showcase its utility in characterizing protein conformational changes and in the burgeoning field of fragment-based drug discovery.

The Unique Advantages of the ¹⁹F Nucleus as a Spectroscopic Probe

The fluorine-19 nucleus possesses a unique combination of properties that make it an ideal reporter for NMR studies of biological macromolecules.[1][5]

-

High Intrinsic Sensitivity: With a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, the ¹⁹F nucleus boasts a sensitivity that is 83% of that of a proton, ensuring strong signal detection even at low protein concentrations.[1][4][5][10]

-

Background-Free Observation: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from endogenous background signals, allowing for the unambiguous observation of the labeled molecule.[1][5][6]

-

Exquisite Environmental Sensitivity: The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electrostatic environment, spanning a range of over 400 ppm.[5][6] This sensitivity makes it a powerful tool for detecting subtle conformational changes, ligand binding events, and alterations in solvent exposure.[3][4][6]

-

Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom introduces a minimal steric perturbation to the protein structure due to their similar van der Waals radii.[1] This ensures that the introduced probe is less likely to disrupt the native structure and function of the protein under investigation.

These properties collectively make ¹⁹F NMR a potent technique for studying large protein complexes and for in-cell NMR studies where background signals can be a significant challenge.[4][11]

This compound: A Versatile Building Block

This compound is a derivative of the amino acid phenylalanine where a fluorine atom is substituted at the meta position of the phenyl ring. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it directly compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.[7][12][13]

The choice of the meta-position for fluorination is significant. It offers a sensitive probe of the local environment without drastically altering the electronic properties of the aromatic ring, which could otherwise impact crucial aromatic-aromatic or cation-π interactions within the protein.[14]

Workflow for Incorporating this compound via SPPS

The site-specific incorporation of 3-fluoro-L-phenylalanine into a peptide sequence is readily achieved using automated solid-phase peptide synthesis. The general workflow is depicted below:

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Detailed Experimental Protocol: SPPS of a ¹⁹F-labeled Peptide

This protocol outlines the manual synthesis of a model peptide containing a 3-fluoro-L-phenylalanine residue.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat with fresh 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

For each amino acid, including this compound, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the labeled peptide by mass spectrometry.

-

Applications in ¹⁹F NMR Spectroscopy

Probing Protein Structure and Conformational Dynamics

The high sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for monitoring protein conformational changes.[3][4] A change in the protein's tertiary or quaternary structure will alter the environment around the fluorine probe, resulting in a change in its chemical shift. This can be used to study:

-

Protein Folding and Stability: By monitoring the ¹⁹F NMR spectrum as a function of temperature or denaturant concentration, one can gain insights into the folding pathway and stability of a protein.

-

Allosteric Regulation: The binding of a ligand at a distant site can induce conformational changes that are propagated through the protein and detected by a strategically placed ¹⁹F probe.

-

Protein-Protein Interactions: The formation of a protein complex will alter the chemical environment at the interface, leading to changes in the ¹⁹F chemical shifts of probes located in this region.

| Application | Information Gained from ¹⁹F NMR | Example System |

| Protein Folding | Unfolded vs. Folded states, intermediate populations, folding kinetics. | Calmodulin labeled with 3-fluorophenylalanine.[10] |

| Conformational Change | Ligand-induced structural changes, identification of distinct conformational states. | Galactose-binding protein.[1] |

| Protein-Protein Interaction | Mapping of binding interfaces, determination of binding affinities. | Superoxide dismutase 1 and its chaperone CCS.[11] |

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR has become a cornerstone of fragment-based drug discovery (FBDD).[15][16][17][18][19] In this approach, a library of small, low-molecular-weight compounds ("fragments") is screened for binding to a protein target. ¹⁹F NMR can be used in two primary modes for FBDD:

-

Protein-Observed ¹⁹F NMR: The protein is labeled with a ¹⁹F probe, such as 3-fluoro-L-phenylalanine. The ¹⁹F NMR spectrum of the protein is monitored upon the addition of fragment libraries. A change in the chemical shift or line broadening of the protein's ¹⁹F signal indicates fragment binding.[20] This method is particularly powerful as it directly reports on the target protein.

-

Ligand-Observed ¹⁹F NMR: A library of fluorine-containing fragments is screened against an unlabeled protein target. The ¹⁹F NMR spectra of the fragment library are recorded in the presence and absence of the protein. Changes in the fragment signals (e.g., chemical shift perturbation, line broadening, or changes in relaxation rates) identify binding events.[16][17][18]

Caption: Workflows for Fragment-Based Drug Discovery (FBDD) using Protein-Observed and Ligand-Observed ¹⁹F NMR.

| Parameter | Protein-Observed ¹⁹F NMR | Ligand-Observed ¹⁹F NMR |

| Labeled Species | Protein | Fragment Library |

| Information | Site-specific binding information, conformational changes upon binding. | Hit identification, binding affinity estimation, competition assays. |

| Throughput | Lower, as protein needs to be labeled. | Higher, as it screens mixtures of fluorinated fragments. |

| Protein Consumption | Higher | Lower |

Data Acquisition and Analysis

Protocol for a 1D ¹⁹F NMR Experiment

Sample Preparation:

-

A purified ¹⁹F-labeled protein sample at a concentration of 25-100 µM in a suitable deuterated buffer is typically used.[20]

-

The sample is placed in a standard NMR tube.

Spectrometer Setup:

-

The experiment is performed on an NMR spectrometer equipped with a fluorine-capable probe.

-

A simple 1D pulse-acquire sequence is generally sufficient.

-

A wide spectral width (e.g., 100-200 ppm) should be used initially to locate the ¹⁹F signals.[6]

Data Acquisition:

-

The number of scans will depend on the sample concentration and spectrometer field strength but typically ranges from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.

-

A recycle delay of 1-2 seconds is usually appropriate.[6]

Data Processing and Analysis:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the ¹⁹F NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an external standard, such as trifluoroacetic acid (TFA).

-

Changes in chemical shift (Δδ) are calculated by comparing the spectra of the protein in different states (e.g., with and without a ligand).

Conclusion

This compound provides a robust and accessible means to introduce a highly sensitive ¹⁹F NMR probe into peptides and proteins. The unique properties of the ¹⁹F nucleus, combined with the precision of solid-phase peptide synthesis, enable detailed investigations into protein structure, dynamics, and interactions that are often challenging with other biophysical techniques. The applications of this powerful tool, particularly in the realm of drug discovery, continue to expand, offering exciting opportunities for academic and industrial researchers alike.

References

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F NMR as a versatile tool to study membrane protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-Phe(3-F)-OH | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Automated Peptide Synthesizers [peptidemachines.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 20. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes for Fmoc-3-fluoro-L-phenylalanine

Abstract

Fmoc-3-fluoro-L-phenylalanine is a critical building block in modern peptide synthesis and drug discovery. The strategic incorporation of a fluorine atom at the meta position of the phenylalanine side chain can significantly alter the conformational properties, metabolic stability, and binding affinity of peptides and peptidomimetics.[1] This guide provides an in-depth technical overview of the primary synthetic strategies for accessing this valuable non-canonical amino acid. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available methodologies, from asymmetric synthesis to enzymatic resolution, complete with detailed protocols and a comparative analysis to inform strategic synthetic planning.

Introduction: The Significance of Fluorination in Peptide Science

The substitution of hydrogen with fluorine in amino acids is a powerful tool in medicinal chemistry.[2][3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—allow it to serve as a subtle yet impactful probe of molecular interactions. In the context of 3-fluoro-L-phenylalanine, the fluorine atom can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of enzymatic oxidation, increasing the in vivo half-life of peptide-based therapeutics.[5]

-

Modulate Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets.

-

Induce Favorable Conformations: Fluorination can bias the torsional angles of the amino acid side chain, pre-organizing a peptide into a bioactive conformation.[3]

Given these advantages, robust and scalable synthetic routes to enantiomerically pure this compound are of paramount importance for advancing drug discovery programs.[1]

Retrosynthetic Analysis: Key Disconnection Approaches

The synthesis of this compound can be conceptually broken down into two main stages: the formation of the chiral 3-fluorophenylalanine core and the subsequent N-terminal protection with the Fmoc group.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary strategies for establishing the crucial stereocenter:

-

Asymmetric Synthesis: Building the amino acid from achiral precursors using a chiral catalyst or auxiliary to control the stereochemistry.

-

Enzymatic Resolution: Synthesizing the racemic amino acid and then using an enzyme to selectively act on one enantiomer, allowing for their separation.

-

Chiral Pool Synthesis: Starting from a pre-existing chiral molecule, such as a natural amino acid, and modifying it to introduce the 3-fluoro-phenyl group.

The final step in all routes is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS).[6][7]

Key Synthetic Strategy I: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis offers a direct path to the desired enantiomer, often with high stereochemical purity. One of the most reliable methods involves the use of chiral auxiliaries, such as the Evans oxazolidinone auxiliary. A more modern and powerful strategy employs chiral Ni(II) complexes to direct the alkylation of a glycine Schiff base equivalent.[5][8][9]

Principle: Asymmetric Alkylation of a Chiral Ni(II) Complex

This method utilizes a chiral ligand, typically derived from (S)-o-[N-(N'-benzylprolyl)amino]benzophenone, which coordinates with Ni(II) and a glycine Schiff base. The resulting planar complex effectively shields one face of the glycine enolate, forcing an incoming electrophile (in this case, 3-fluorobenzyl bromide) to attack from the less sterically hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis releases the enantiomerically enriched amino acid.[5][9]

Experimental Workflow

Caption: Workflow for asymmetric synthesis via a chiral Ni(II) complex.

Detailed Protocol: Asymmetric Synthesis

Step 1: Formation and Alkylation of the Ni(II) Complex

-

To a solution of the chiral Ni(II) complex of the glycine Schiff base in anhydrous DMF, add sodium hydride (1.3 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).[5]

-

Stir the resulting deep red solution for 30 minutes at 0 °C.

-

Add a solution of 3-fluorobenzyl bromide (1.1 equiv.) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

Step 2: Hydrolysis and Isolation of the Free Amino Acid

-

Dissolve the crude alkylated complex in methanol and add 6N HCl.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove methanol.

-

Wash the aqueous residue with dichloromethane to remove the chiral ligand.

-

Adjust the pH of the aqueous layer to ~7.0 with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the crude 3-fluoro-L-phenylalanine.

-

Filter the solid and recrystallize from hot water/ethanol to yield the pure amino acid.

Step 3: Fmoc Protection

-

Suspend 3-fluoro-L-phenylalanine (1.0 equiv.) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

-

Add Fmoc-succinimide (Fmoc-OSu) (1.05 equiv.) and stir vigorously at room temperature for 4-8 hours.[7]

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with cold 1N HCl, promoting the precipitation of the Fmoc-protected product.

-

Filter the white solid, wash thoroughly with cold water, and dry under vacuum.

Key Synthetic Strategy II: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful and often "greener" alternative for obtaining enantiopure amino acids. This strategy involves the synthesis of a racemic mixture of a suitable precursor, followed by the use of a stereoselective enzyme to transform only one of the enantiomers, allowing for the easy separation of the remaining, desired enantiomer.[10][11]

Principle: Acylase-Catalyzed Hydrolysis

A common approach is to first synthesize racemic N-acetyl-3-fluorophenylalanine. An enzyme, such as Acylase I from Aspergillus sp., can then selectively catalyze the hydrolysis of the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer untouched. The resulting free L-amino acid has different physical properties (e.g., solubility) from the acetylated D-form, enabling their separation.

Experimental Workflow

Caption: Workflow for synthesis and enzymatic resolution of 3-fluorophenylalanine.

Detailed Protocol: Enzymatic Resolution

Step 1: Synthesis of Racemic N-acetyl-3-fluorophenylalanine

-

Combine 3-fluorobenzaldehyde (1.0 equiv.), N-acetylglycine (1.1 equiv.), and acetic anhydride (2.5 equiv.) with anhydrous sodium acetate (0.8 equiv.).

-

Heat the mixture at 100 °C for 1-2 hours to form the azlactone intermediate.

-

Carefully add water to the hot mixture to hydrolyze the excess acetic anhydride and the azlactone ring.

-

The resulting α-acetamidocinnamic acid derivative is then reduced. A classic method involves red phosphorus and hydriodic acid, though catalytic hydrogenation (H₂/Pd-C) is a more modern alternative.

-

After reduction and workup, the racemic N-acetyl-3-fluorophenylalanine is isolated by crystallization.

Step 2: Enzymatic Hydrolysis

-

Dissolve the racemic N-acetyl-3-fluorophenylalanine in water and adjust the pH to ~7.5 with aqueous lithium hydroxide.

-

Add Acylase I (enzyme loading is typically 1-5% by weight of the substrate). A small amount of a cofactor like CoCl₂ may be added to enhance activity.

-

Incubate the mixture at 37 °C for 24-48 hours, maintaining the pH at 7.5 by the periodic addition of LiOH.

-

Monitor the reaction progress (e.g., by HPLC or by measuring the consumption of base). The reaction is complete when 50% of the substrate has been hydrolyzed.

Step 3: Separation and Final Protection

-

Acidify the reaction mixture to pH ~5 with acetic acid. This causes the unreacted N-acetyl-D-amino acid to precipitate, which can be removed by filtration.

-

The filtrate, containing the desired 3-fluoro-L-phenylalanine, can be further purified by passing it through an ion-exchange column.

-

The isolated L-amino acid is then protected with an Fmoc group as described in section 3.3, Step 3.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including scale, available equipment, cost of starting materials, and desired enantiomeric purity.

| Parameter | Asymmetric Synthesis (Ni(II) Complex) | Enzymatic Resolution (Acylase) |

| Stereocontrol | Excellent (>94% ee is achievable)[5][9] | Excellent (>99% ee for the L-enantiomer) |

| Overall Yield | Moderate to Good (typically 40-60% over several steps) | Moderate (theoretical max is 50% for the desired enantiomer) |

| Scalability | Can be challenging due to stoichiometry of the chiral complex and purification. | Generally highly scalable; suitable for industrial production. |

| Reagent Cost | High (chiral ligand can be expensive). | Moderate (cost of enzyme can be significant but is often reusable). |

| Process Simplicity | Technically demanding; requires anhydrous conditions and careful handling of reagents. | Operationally simpler; reactions run in aqueous media under mild conditions. |

| Waste Generation | Generates stoichiometric metal and ligand waste. | "Greener" process with less hazardous waste. The D-enantiomer can be racemized and recycled. |

Conclusion

Both asymmetric synthesis and enzymatic resolution represent viable and powerful strategies for the preparation of this compound. The asymmetric route via chiral Ni(II) complexes offers a direct, highly stereocontrolled synthesis that is well-suited for laboratory-scale production where high enantiopurity is required from the outset.[9] In contrast, enzymatic resolution provides a robust, scalable, and environmentally benign alternative that is often preferred for large-scale industrial manufacturing, despite the theoretical 50% yield limit on the initial resolution step. The final N-Fmoc protection is a standardized and high-yielding reaction common to both pathways. The selection of the optimal route will ultimately be guided by the specific needs of the research or manufacturing campaign, balancing the trade-offs between stereochemical efficiency, cost, scale, and operational complexity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. L -Fmoc-3-fluorophenylalanine 198560-68-8 [sigmaaldrich.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Melting Point and Thermal Properties of Fmoc-3-fluoro-L-phenylalanine

Executive Summary

Fmoc-3-fluoro-L-phenylalanine is a critical building block in modern peptide synthesis, prized for its ability to introduce a fluorinated residue that can enhance the metabolic stability and binding affinity of therapeutic peptides.[1] A thorough understanding of its thermal properties is paramount for ensuring its integrity during storage, handling, and use in solid-phase peptide synthesis (SPPS), where temperature excursions can occur. This guide provides a comprehensive analysis of the melting point and expected thermal behavior of this compound, supported by detailed experimental protocols for its characterization. We will delve into the causality behind its thermal characteristics, focusing on the interplay between the phenylalanine backbone and the thermally labile fluorenylmethoxycarbonyl (Fmoc) protecting group.

Core Physicochemical Properties

The foundational properties of this compound are summarized below. These data are essential for its correct identification and handling in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-L-phenylalanine | [2] |

| Synonyms | Fmoc-L-Phe(3-F)-OH, Fmoc-m-fluoro-L-Phe-OH | [1] |

| CAS Number | 198560-68-8 | [1][3] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |

| Molecular Weight | 405.42 g/mol | [3] |

| Appearance | White to off-white powder/solid | [1] |

Melting Point Analysis: A Critical Quality Attribute

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. For crystalline solids, a sharp melting point is characteristic of high purity, whereas a broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting temperature.

Reported Melting Point: 150 - 161 °C[1]

This reported range is informative. In a research or drug development context, a narrower range observed during analysis would provide higher confidence in the material's purity. The melting process involves the transition from a highly ordered crystal lattice to a disordered liquid state, requiring energy to overcome the intermolecular forces (e.g., hydrogen bonding, van der Waals forces) holding the molecules in place.

The primary technique for a definitive determination of the melting point and associated enthalpy is Differential Scanning Calorimetry (DSC), as detailed in Section 5.1. DSC offers superior precision over traditional capillary methods by measuring the heat flow required to raise the sample's temperature, revealing the exact temperature of the phase transition and its energy signature.

Thermal Stability and Decomposition Profile

Beyond the melting point, the overall thermal stability is dictated by the strength of the covalent bonds within the molecule. For Fmoc-protected amino acids, the carbamate linkage of the Fmoc group is the most thermally sensitive moiety.

The Inherent Lability of the Fmoc Group

The Fmoc protecting group is designed for facile cleavage under basic conditions. However, it is also susceptible to thermal decomposition. Studies have shown that the Fmoc group can be cleaved thermally, often at temperatures as low as 120 °C in polar aprotic solvents like DMSO.[4][5][6] This cleavage proceeds through an E1cB-like mechanism, yielding dibenzofulvene and carbon dioxide, liberating the free amine of the amino acid.

While thermal analysis in the solid state (as in TGA and DSC) occurs in a different environment, this inherent lability is the primary determinant of the compound's decomposition pathway.

Expected Thermogravimetric Analysis (TGA) Profile

A TGA experiment measures mass loss as a function of temperature, providing a clear picture of decomposition events. For this compound, we can anticipate a multi-stage decomposition profile:

-

Initial Minor Mass Loss (below 150°C): This may be observed if residual solvent or moisture is present in the sample.

-

First Major Decomposition Step (ca. 160-250°C): This step is predicted to correspond to the loss of the Fmoc group. The theoretical mass of the Fmoc group (as C₁₅H₁₁O₂) is approximately 223.25 g/mol , which would correspond to a mass loss of ~55%. The actual observed mass loss might be slightly different due to the specific fragmentation pattern.

-

Second Decomposition Step (above 250°C): Following the loss of the protecting group, the remaining 3-fluoro-phenylalanine moiety will decompose at higher temperatures, characteristic of amino acid degradation.

Expected Differential Scanning Calorimetry (DSC) Profile

The DSC thermogram plots heat flow against temperature, revealing both endothermic (heat-absorbing) and exothermic (heat-releasing) events.

-

Melting Endotherm: A sharp endothermic peak is expected in the range of 150-161°C , corresponding to the melting of the crystalline solid.[1] The area under this peak represents the enthalpy of fusion.

-

Decomposition Events: Following the melting peak, one or more exothermic or endothermic peaks associated with decomposition are anticipated. The cleavage of the Fmoc group and subsequent breakdown of the molecule are typically complex processes that can involve both endothermic bond-breaking and exothermic bond-forming events.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following detailed protocols for DSC and TGA are provided. These methodologies are designed to provide a comprehensive thermal characterization of this compound.

Protocol: Melting Point and Thermal Event Analysis by DSC

Objective: To accurately determine the melting point, enthalpy of fusion, and identify any other thermal events up to the onset of decomposition.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample.

-

Hermetically seal the pan to ensure that any volatile products are contained, preventing mass loss from affecting the heat flow measurement prior to decomposition. An open pan may be used if the goal is to study evaporation or sublimation.

-

Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Instrument Setup (e.g., TA Instruments Q-Series or similar):

-

Purge the DSC cell with an inert gas, typically dry nitrogen, at a flow rate of 50 mL/min. This is a critical step to prevent oxidative degradation of the sample upon heating, ensuring that the observed thermal events are intrinsic to the material itself.

-

Equilibrate the cell at a starting temperature of 25°C.

-

Program the instrument to ramp the temperature at a controlled rate of 10°C/min up to a final temperature of approximately 300°C.[7] A 10°C/min heating rate offers a good balance between resolution and signal intensity.

-

-

Data Analysis:

-

Plot the heat flow (in W/g) as a function of temperature (°C).

-

Melting Point (Tₘ): Determine the melting point from the onset temperature of the primary endothermic peak. The peak temperature can also be reported.

-

Enthalpy of Fusion (ΔHfus): Calculate the enthalpy of fusion by integrating the area of the melting peak. This value is a quantitative measure of the energy required to melt the sample.

-

Other Thermal Events: Identify any other endothermic or exothermic peaks that may indicate solid-solid transitions or the onset of decomposition.

-

Protocol: Thermal Stability Assessment by TGA

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation:

-

Place 5-10 mg of this compound onto a tared TGA pan (platinum or ceramic). .

-

-